3-ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde
Overview
Description
3-Ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde is an organic compound with the molecular formula C({17})H({15})IO(_{4}) It is a derivative of benzaldehyde, featuring ethoxy, iodo, and phenylethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction using ethyl alcohol in the presence of a base.
Aldehyde Formation: The aldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl(_{3}).
Phenylethoxy Substitution: The phenylethoxy group can be added through an etherification reaction using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3}))
Reduction: Sodium borohydride (NaBH({4}))
Substitution: Nucleophiles such as amines (NH(_{2})R), thiols (SHR)
Major Products
Oxidation: 3-ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzoic acid
Reduction: 3-ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic chemistry, 3-ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of multiple functional groups makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The phenylethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-hydroxybenzaldehyde: Lacks the iodine and phenylethoxy groups, making it less versatile in synthetic applications.
5-iodo-2-hydroxybenzaldehyde: Lacks the ethoxy and phenylethoxy groups, which may limit its biological activity.
4-(2-oxo-2-phenylethoxy)benzaldehyde:
Uniqueness
3-Ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the iodine atom allows for further functionalization through substitution reactions, while the ethoxy and phenylethoxy groups enhance its solubility and interaction with biological targets.
This compound’s versatility makes it a valuable tool in both synthetic organic chemistry and medicinal research, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-phenacyloxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IO4/c1-2-21-16-9-12(10-19)8-14(18)17(16)22-11-15(20)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLYVXFFNIWBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218552 | |
Record name | 3-Ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831200-04-5 | |
Record name | 3-Ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831200-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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